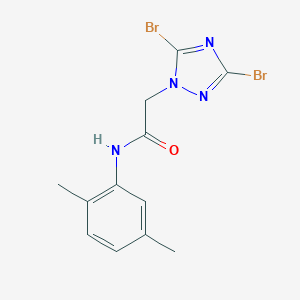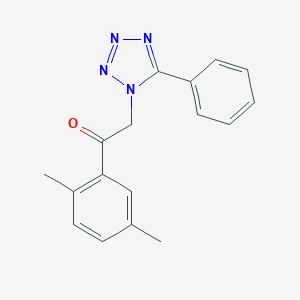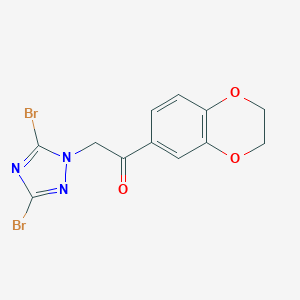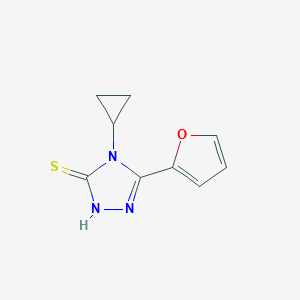
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its potential for use as a fluorescent probe for the detection of metal ions. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are several future directions for the study of N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to study its mechanism of action in more detail to better understand its potential applications in various fields of research. Additionally, further studies could be conducted to explore its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction of 2,3-dimethylaniline and 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid ethyl ester in the presence of acetic anhydride and sulfuric acid. The reaction proceeds via an acylation process, resulting in the formation of the target compound.
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Product Name |
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-5-9-16(14(13)2)21-18(23)10-11-22-12-20-17-8-4-3-7-15(17)19(22)24/h3-9,12H,10-11H2,1-2H3,(H,21,23) |
InChI Key |
ZOBSAIHEQQJDIX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)